molecular formula C8H8BrI B1288764 1-Bromo-2-ethyl-3-iodobenzene

1-Bromo-2-ethyl-3-iodobenzene

Cat. No. B1288764
M. Wt: 310.96 g/mol
InChI Key: VQSJZFHKXUYOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389508B2

Procedure details

A three necked round-bottom flask was purged with argon and then filled with dry THF (250 mL), 1-bromo-3-iodo-benzene (50 g, 176.74 mmol) and ethyl iodide (50 g, 320.57 mmol). The mixture was cooled to −78° C. and LDA (made with 50 mL of iPr2NH and 122.5 mL of BuLi (2.5 M in hexane) in 250 mL of THF) was added slowly at −50° C. The reaction was stirred for 4 hr and poured into sat. aq. NH4Cl solution (1000 mL) and stirred vigorously for 20 min, extracted with DCM. The organic layers were separated, dried over Na2SO4 and evaporated to give the crude product, which was purified by column chromatography to afford 1-bromo-2-ethyl-3-iodo-benzene (D126) (50 g,). δH (CDCl3-d6, 400 MHz): 1.14 (3H, t), 3.06 (2H, q), 6.68 (1H, t), 7.52 (1H, d), 7.70 (1H, d)
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[CH:3]=1.[CH2:9](I)[CH3:10].[Li+].CC([N-]C(C)C)C.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([I:8])[C:3]=1[CH2:9][CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
50 g
Type
reactant
Smiles
C(C)I
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked round-bottom flask was purged with argon
STIRRING
Type
STIRRING
Details
stirred vigorously for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)I)CC
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.